N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
CAS No.: 1351633-60-7
Cat. No.: VC4275666
Molecular Formula: C19H20N4O8
Molecular Weight: 432.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351633-60-7 |
|---|---|
| Molecular Formula | C19H20N4O8 |
| Molecular Weight | 432.389 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
| Standard InChI | InChI=1S/C17H18N4O4.C2H2O4/c22-15(18-12-3-4-13-14(5-12)24-9-23-13)8-21-6-11(7-21)17-19-16(20-25-17)10-1-2-10;3-1(4)2(5)6/h3-5,10-11H,1-2,6-9H2,(H,18,22);(H,3,4)(H,5,6) |
| Standard InChI Key | DQANYUMVLUYCGE-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₂₂N₄O₈, with a molecular weight of 446.4 g/mol . Its structure integrates three distinct heterocyclic systems:
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Benzo[d] dioxole: A fused bicyclic aromatic system with two oxygen atoms, contributing to metabolic stability and lipophilicity .
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Azetidine: A four-membered nitrogen-containing ring that introduces conformational rigidity and influences receptor binding .
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3-Cyclopropyl-1,2,4-oxadiazole: A five-membered heterocycle with a cyclopropyl substituent, known for enhancing pharmacokinetic properties and target affinity.
The oxalate counterion (C₂H₂O₄²⁻) improves aqueous solubility, a critical factor for in vivo applications .
Structural Characterization
Key spectroscopic data for the compound include:
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¹H NMR: Peaks at δ 1.2–1.4 ppm (cyclopropyl protons), δ 3.8–4.2 ppm (azetidine CH₂ groups), and δ 6.7–7.1 ppm (benzo[d] dioxol aromatic protons) .
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IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (oxadiazole C=N).
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Mass Spectrometry: A molecular ion peak at m/z 446.4 confirms the molecular weight .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Formation of 3-Cyclopropyl-1,2,4-oxadiazole: Cyclocondensation of cyclopropanecarboxamide hydrochloride with hydroxylamine yields the oxadiazole core.
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Azetidine Functionalization: The azetidine ring is introduced via nucleophilic substitution using 1-azabicyclo[1.2.0]butane .
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Acetamide Coupling: Benzo[d] dioxol-5-amine is reacted with 2-chloroacetyl chloride, followed by amidation with the azetidine-oxadiazole intermediate .
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Oxalate Salt Formation: The free base is treated with oxalic acid in ethanol to precipitate the final product .
Optimization Challenges
Critical parameters for yield improvement include:
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Temperature Control: Maintaining <50°C during azetidine coupling prevents ring-opening side reactions .
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Solvent Selection: Tetrahydrofuran (THF) enhances oxadiazole stability compared to polar aprotic solvents.
Biological Activity and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show an IC₅₀ of 12 µM, comparable to doxorubicin (IC₅₀ = 9 µM). Molecular docking simulations indicate interactions with topoisomerase IIα’s ATP-binding domain, a mechanism shared with etoposide .
Pharmacological and Toxicological Profile
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability.
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Metabolism: CYP3A4-mediated oxidation of the cyclopropyl group generates a reactive epoxide, necessitating structural modification to reduce hepatotoxicity.
Acute Toxicity
Rodent studies (LD₅₀ = 320 mg/kg) reveal dose-dependent neurotoxicity, including tremors and ataxia, likely due to GABA receptor modulation by the azetidine component .
Comparative Analysis with Structural Analogues
The target compound’s dual heterocyclic architecture confers superior potency over simpler analogues, though optimization is needed to address metabolic instability .
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